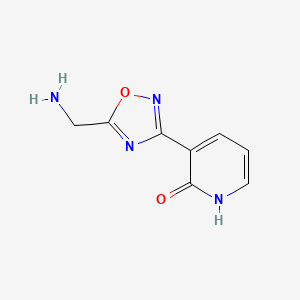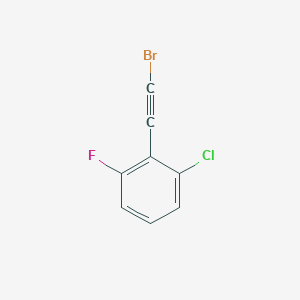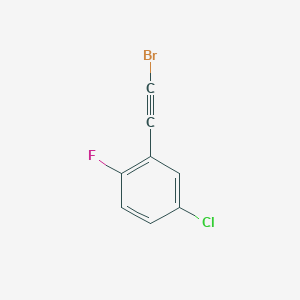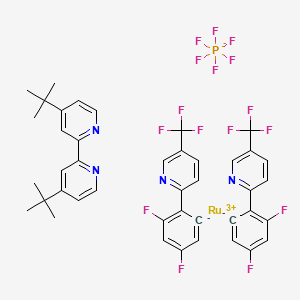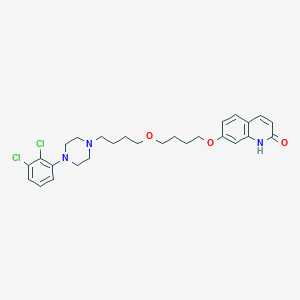
7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one
Übersicht
Beschreibung
The compound “7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one” is a chemical compound with the molecular formula C29H37Cl2N3O4 . It has a molecular weight of 562.5 g/mol . The IUPAC name for this compound is [7- [4- [4- (2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydro-1 H -quinolin-3-yl]methyl 2,2-dimethylpropanoate .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a quinolinone group, a piperazine ring, and two butoxy groups . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 6, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has 11 rotatable bonds, which suggests a certain degree of flexibility in its molecular structure . The topological polar surface area is 71.1 Ų .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Potential Uses
Antipsychotic Agent Properties : This compound, also known as OPC-14597, exhibits both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. It's suggested as a unique antipsychotic drug candidate with stronger postsynaptic D2 receptor antagonistic activity compared to its derivatives (Kikuchi et al., 1995).
Potential in Treating Irritable Bowel Syndrome : As a novel 5-hydroxytryptamine (5-HT)1A agonist/5-HT3 antagonist, it's under development for treating irritable bowel syndrome. The study of its biotransformation in human hepatic cytochrome P450 enzymes is crucial for understanding its metabolic pathways (Minato et al., 2008).
Chemical Synthesis and Structural Analysis
Palladium-Catalyzed Amination : This process is used in the synthesis of phenylpiperazine derivatives, including a metabolite of Aripiprazole. It highlights the practical application of palladium-catalyzed amination in producing such compounds (Morita et al., 1998).
DFT, HSA Binding, and Docking Studies : Advanced spectroscopic techniques and theoretical calculations like Density Functional Theory (DFT) are employed to understand the molecular structure, reactivity, and biological activity of related compounds (Murugesan et al., 2021).
Biological and Medicinal Applications
Antimalarial Activity : Certain derivatives have shown promising in vitro antimalarial activity against Plasmodium falciparum strain, indicating potential applications in treating malaria (Mahajan & Chundawat, 2021).
Antiprotozoal Agents : Derivatives of this compound, specifically N-Acylhydrazones, have been evaluated for their effectiveness against protozoal infections like Plasmodium falciparum and Entamoeba histolytica (Inam et al., 2014).
Antifungal and Antibacterial Activity : Some derivatives exhibit significant antifungal and antibacterial properties, presenting potential for developing new antimicrobial agents (Ostrowska et al., 2016).
Photochemical Properties : Studies on photochemistry can provide insights into the stability and reactivity of such compounds under light exposure, which is crucial for their safe and effective use in various applications (Mella et al., 2001).
Eigenschaften
IUPAC Name |
7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-11,20H,1-4,12-19H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQZCAXAKBPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOCCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




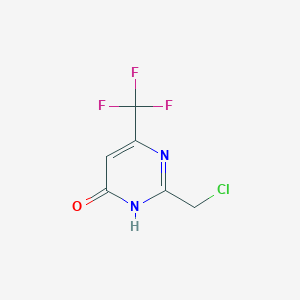
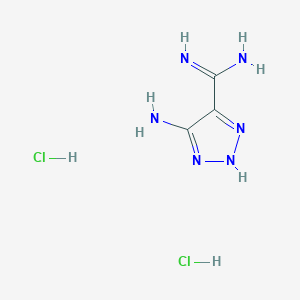
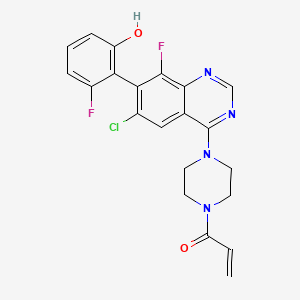
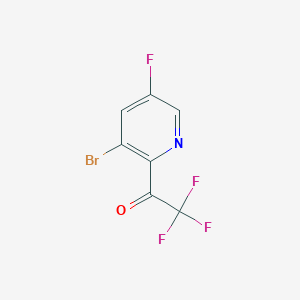
![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)
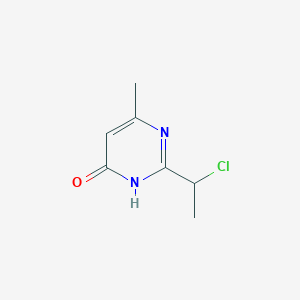
![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)
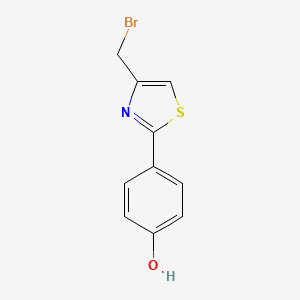
![5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol](/img/structure/B1384619.png)
